

# Chemical Identity and Properties of Dodemorph

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## Compound Focus: Dodemorph acetate

CAS No.: 31717-87-0

Cat. No.: S569962

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The term "dodemorph" typically refers to the active substance, which is often formulated as a salt like **dodemorph acetate** for commercial use [1]. Here are their core identities:

Property	Dodemorph (Base)	Dodemorph Acetate (Salt)
IUPAC Name	4-cyclododecyl-2,6-dimethylmorpholine [2]	4-cyclododecyl-2,6-dimethylmorpholine acetate [1]
CAS Registry Number	1593-77-7 [2]	31717-87-0 [1]
Molecular Formula	C <sub>18</sub> H <sub>35</sub> NO [2]	C <sub>20</sub> H <sub>39</sub> NO <sub>3</sub> [1]
Molecular Weight	281.48 g/mol [2]	341.53 g/mol [1]
Chemical Structure	Morpholine ring with a cyclododecyl group on the nitrogen and methyl groups at the 2 and 6 positions [2]	Dodemorph cation paired with an acetate (CH <sub>3</sub> COO <sup>-</sup> ) anion [1]
Mode of Action	Systemic fungicide that inhibits sterol biosynthesis in fungal membranes [2] [1]	Same as dodemorph base [1]

## Isomerism and Stereochemistry

A key technical feature of dodemorph is its **cis-trans isomerism** due to the presence of two chiral centers at the 2- and 6-positions of the morpholine ring [2] [1]. The commercial product is typically a mixture of these stereoisomers.

Aspect	Description
Type of Isomerism	Cis-trans (diastereomers) due to two chiral centers on the morpholine ring [2] [1].
Commercial Form	Racemic mixture of stereoisomers [2].
Key Structural Feature	The relative spatial orientation of the two methyl groups and the bulky cyclododecyl group influences the three-dimensional shape [2] [1].
Biological Significance	The <b>cis-diastereomer</b> (also referred to as the meso-form) generally exhibits higher antibacterial activity. A synergistic antifungal effect is observed when the diastereomers are present in a specific ratio, as found in the commercial product [3].

## Key Physicochemical Properties

The following table summarizes important properties that influence the environmental fate and application of **dodemorph acetate**.

Property	Value for Dodemorph Acetate	Notes / Significance
Water Solubility (at 20°C, pH 7)	746 mg/L [1]	Moderately soluble.
Octanol-Water Partition Coefficient (Log P)	4.23 (High) [1]	Suggests a tendency to bioaccumulate.

Property	Value for Dodemorph Acetate	Notes / Significance
Vapour Pressure (at 20°C)	12 mPa [1]	Highly volatile; spray drift is a concern.
Melting Point	63 - 64 °C [4]	Solid at room temperature.
Soil Degradation (DT <sub>50</sub> lab)	41 days [2]	Moderately persistent in the environment.

## Analytical and Experimental Methodologies

For researchers, here are detailed methodologies for analyzing and studying dodemorph.

### 1. Gas Chromatographic (GC) Determination for Exposure Assessment

This method was developed to measure occupational exposure to dodemorph in greenhouses [5].

- **Sample Preparation:**
  - **Dermal Exposure:** Collected from foliar dislodgeable residues and cotton gloves [5].
  - **Airborne Exposure:** Initially tested with IOM samplers equipped with glass-fiber or cellulose filters, but these were found unsuitable due to breakthrough or breakdown during sampling [5].
- **Extraction & Clean-up:** For glove and leaf samples, the analytical recovery was over 95%. Extracts are stable for several months when refrigerated [5].
- **Instrumental Analysis:**
  - **Technique:** Gas Chromatography (GC) [5].
  - **Injection:** On-column injection [5].
  - **Detection:** Nitrogen-Phosphorus Detection (NPD) [5].
  - **Performance:** The method has a limit of detection of 3 µg per leaf sample and 150 µg per pair of gloves, with a between-day coefficient of variation of 6% [5].

### 2. HPLC Analysis for Chemical Separation

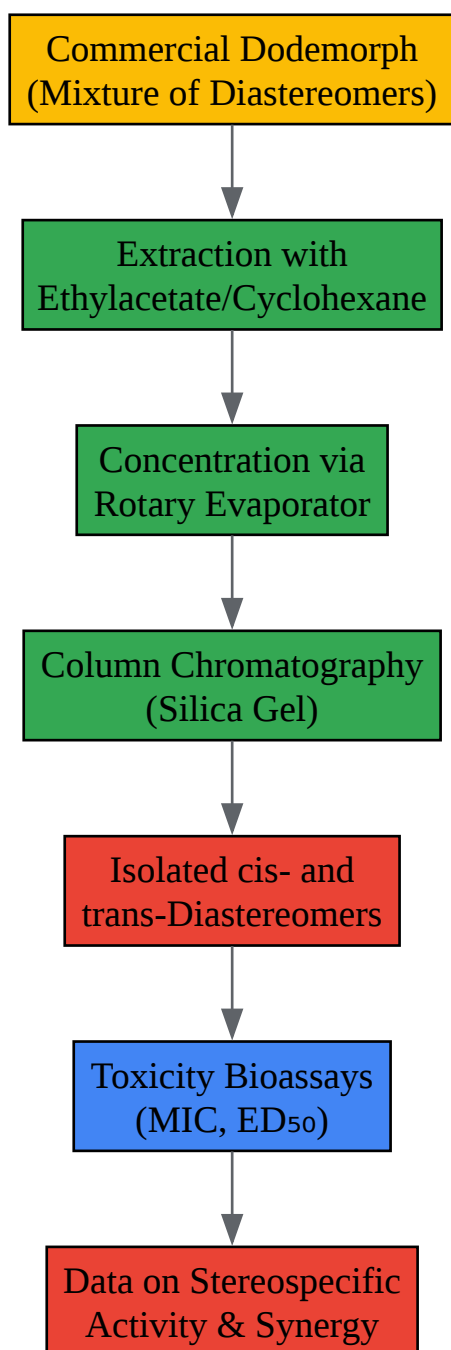
**Dodemorph acetate** can be analyzed using a reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) method [6].

- **Column:** Newcrom R1 (a reverse-phase column with low silanol activity) [6].

- **Mobile Phase:** Composed of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid [6].
- **Applications:** The method is suitable for quantitative analysis, scalability, isolation of impurities in preparative separation, and pharmacokinetic studies [6].

### 3. Protocol for Isolating Diastereomers and Testing Toxicity

This protocol outlines the process for separating and biologically testing individual diastereomers [3].



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*Experimental workflow for stereospecific analysis of dodemorph [3]*

- **Isolation of Diastereomers:**

- An amount of the commercial product (e.g., 4g) is added to an aqueous sodium carbonate solution [3].
- The mixture is shaken with an organic solvent mix (ethyl acetate + cyclohexane, 1:1 v/v) [3].
- The organic phase is treated with active carbon and magnesium sulfate, then concentrated using a rotary evaporator [3].
- The concentrate is purified via column chromatography on silica gel, with diastereomers eluted using a complex mobile phase (e.g., dichloroethane, cyclohexanone, ethyl acetate, acetone) [3].

- **Toxicity Testing:**

- **For Bacteria:** Minimum Inhibitory Concentration (MIC) is determined by incorporating the compound into nutrient agar and inoculating with standardized bacterial suspensions. Growth is evaluated after 48 and 96 hours [3].
- **For Fungi:** The half-maximal effective dose (ED<sub>50</sub>) is calculated based on the percentage of radial growth inhibition on poison-free medium compared to the treated medium [3].
- **Synergy Testing:** The synergistic action of diastereomers can be tested using established models (e.g., Colby or Sun methods) and a Comparative Toxicity Index (Co.T.I.) [3].

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